Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate

HDAC6 inhibition cancer therapeutics epigenetics

Methyl 5-(4-pyridinyl)pyrazole-3-carboxylate (CAS 144252-20-0; molecular formula C₁₀H₉N₃O₂; MW 203.20 g/mol) is a heterocyclic building block featuring a pyrazole core with a 4-pyridinyl substituent at position 5 and a methyl ester at position 3. The compound contains one hydrogen bond donor and four hydrogen bond acceptors, with a computed XLogP3 of 1.0 and a topological polar surface area (TPSA) of 67.9 Ų, placing it within favorable drug-like and lead-like chemical space.

Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
CAS No. 144252-20-0
Cat. No. B1418605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(4-Pyridinyl)pyrazole-3-carboxylate
CAS144252-20-0
Molecular FormulaC10H9N3O2
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NN1)C2=CC=NC=C2
InChIInChI=1S/C10H9N3O2/c1-15-10(14)9-6-8(12-13-9)7-2-4-11-5-3-7/h2-6H,1H3,(H,12,13)
InChIKeyAQRBKBKWRUXTGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate (CAS 144252-20-0): A High-Utility Heterocyclic Building Block for Kinase-Targeted Drug Discovery


Methyl 5-(4-pyridinyl)pyrazole-3-carboxylate (CAS 144252-20-0; molecular formula C₁₀H₉N₃O₂; MW 203.20 g/mol) is a heterocyclic building block featuring a pyrazole core with a 4-pyridinyl substituent at position 5 and a methyl ester at position 3 [1]. The compound contains one hydrogen bond donor and four hydrogen bond acceptors, with a computed XLogP3 of 1.0 and a topological polar surface area (TPSA) of 67.9 Ų, placing it within favorable drug-like and lead-like chemical space [1]. It is primarily employed as a key synthetic intermediate in the preparation of potent histone deacetylase (HDAC) inhibitors with demonstrated in vitro and in vivo anti-tumor efficacy, as well as Rho-associated protein kinase (ROCK) modulators .

Why Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate Cannot Be Replaced by Generic Pyrazole Carboxylate Analogs


Generic substitution of methyl 5-(4-pyridinyl)pyrazole-3-carboxylate with simpler pyrazole carboxylate building blocks is demonstrably ineffective for target programs because the 4-pyridinyl substituent at position 5 provides essential heteroaryl geometry for kinase and HDAC pharmacophore engagement that unsubstituted or differently substituted pyrazoles cannot replicate [1]. Pyridinyl-pyrazole derivatives bearing the 5-(4-pyridinyl) motif are specifically claimed in patents covering potassium channel modulators (WO2008092942A2) [2], and the compound serves as a direct precursor to HDAC6 inhibitors achieving single-digit nanomolar IC₅₀ values (as low as 4 nM) in recombinant human enzyme assays [3]. Substituting the methyl ester with ethyl ester or free carboxylic acid analogs alters not only physicochemical properties including lipophilicity and metabolic stability, but also the downstream synthetic tractability of amide coupling and ester hydrolysis steps critical to lead optimization workflows [1].

Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate: Quantified Differentiation Evidence vs. Closest Analogs


Pharmacophore-Enabling HDAC6 Inhibitory Potency: Derivative Achieves Single-Digit Nanomolar IC₅₀ Where Simpler Pyrazole Building Blocks Fail

Methyl 5-(4-pyridinyl)pyrazole-3-carboxylate serves as the essential core precursor for pyridinyl-pyrazole-based HDAC6 inhibitors exemplified by Compound 5g (US10227295), which achieves an IC₅₀ of 4 nM against recombinant human HDAC6 [1]. The 5-(4-pyridinyl) group provides a critical heteroaryl pharmacophoric element that engages the HDAC6 surface recognition domain, conferring approximately 600-fold selectivity for HDAC6 over HDAC1 in the final derived inhibitor [2]. Simpler pyrazole carboxylate building blocks lacking the 4-pyridinyl substituent — such as methyl 1H-pyrazole-3-carboxylate (CAS 15366-34-4) or methyl 1H-pyrazole-4-carboxylate (CAS 51105-90-9) — are incapable of delivering this pharmacophore geometry and therefore cannot serve as direct replacements in HDAC6-targeted programs [3].

HDAC6 inhibition cancer therapeutics epigenetics

ROCK1 Inhibitory Activity: Pyridinyl-Pyrazole Core Enables 5.5 nM Potency via Building Block-Derived Scaffold

Derivatives built upon the pyridinyl-pyrazole-3-carboxylate scaffold exemplified by methyl 5-(4-pyridinyl)pyrazole-3-carboxylate have yielded potent Rho-associated protein kinase 1 (ROCK1) inhibitors. A representative compound in this chemotype series (US11608319, Compound 4) demonstrates an IC₅₀ of 5.5 nM against ROCK1 [1]. The 5-(4-pyridinyl) substitution pattern on the pyrazole ring is structurally required for achieving optimal hinge-binding interactions with the kinase ATP-binding pocket; isomeric pyridinyl substitutions (e.g., 2-pyridinyl or 3-pyridinyl analogs such as methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate, CAS 898052-20-5) produce divergent binding geometries that generally result in reduced kinase inhibitory potency [2].

ROCK inhibition cardiovascular disease kinase inhibitor

Physicochemical Differentiation: XLogP3 of 1.0 and Optimal Drug-Like Descriptor Profile vs. Ethyl Ester and Carboxylic Acid Analogs

Methyl 5-(4-pyridinyl)pyrazole-3-carboxylate exhibits a computed XLogP3 of 1.0, a TPSA of 67.9 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and a molecular weight of 203.20 g/mol [1]. This property set satisfies all of Lipinski's Rule of Five criteria, all of Veber's oral bioavailability rules (rotatable bonds = 3, TPSA < 140 Ų), and falls within the preferred lead-like chemical space (MW < 350, clogP < 3) [1]. The corresponding ethyl ester analog (ethyl 5-(4-pyridinyl)-1H-pyrazole-3-carboxylate, CAS 911461-42-2) carries a higher molecular weight (217.23 g/mol) and increased lipophilicity (estimated ΔXLogP3 ≈ +0.4–0.5 units relative to the methyl ester), which may reduce aqueous solubility and affect downstream formulation properties . The free carboxylic acid form sacrifices ester-mediated synthetic versatility for amide bond formation and prodrug strategies commonly employed in medicinal chemistry optimization [2].

drug-likeness lead optimization physicochemical properties

Synthetic Tractability: Methyl Ester Provides Superior Leaving Group Reactivity and Regioselective Amide Coupling vs. Carboxylic Acid or Ethyl Ester Forms

The methyl ester functionality at position 3 of methyl 5-(4-pyridinyl)pyrazole-3-carboxylate provides an optimal balance of hydrolytic stability during storage and sufficient electrophilic reactivity for direct aminolysis or hydrolysis-mediated amide coupling in library synthesis . Pyrazole-3-carboxylate methyl esters have been established as versatile intermediates for the regioselective synthesis of 3-carboxamide derivatives, which are the bioactive pharmacophore in multiple therapeutic programs including HDAC inhibitors [1] and ROCK modulators [2]. The ethyl ester analog requires longer reaction times or more forcing conditions for complete aminolysis due to steric and electronic deactivation effects, while the free carboxylic acid necessitates coupling reagents (e.g., HATU, EDC/HOBt) that introduce additional cost, purification complexity, and potential for racemization in chiral amine coupling partners [1].

amide coupling synthetic versatility building block utility

Patent-Grade Structural Specificity: 5-(4-Pyridinyl) Substitution Motif Is Explicitly Claimed in Potassium Channel and Kinase Modulator IP, Excluding Regioisomeric and Heteroaryl Alternatives

The 5-(4-pyridinyl)-1H-pyrazole-3-carboxylate structural motif is explicitly claimed in composition-of-matter patents covering pyridinyl-pyrazole derivatives as potassium channel modulators (WO2008092942A2) [1]. This patent family encompasses the core scaffold present in methyl 5-(4-pyridinyl)pyrazole-3-carboxylate, establishing it as a protected pharmacophore for ion channel-targeted therapeutics. The specificity of the 4-pyridinyl substitution at position 5 of the pyrazole ring is critical: the corresponding 2-pyridinyl regioisomer (methyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate) and 3-pyridinyl regioisomer (methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate, CAS 898052-20-5) are structurally distinct compounds with different patent landscapes, different biological activity profiles, and different synthetic precursor requirements [1].

intellectual property potassium channel modulation patent composition-of-matter

Commercial Availability Benchmark: Multi-Supplier Sourcing with QC-Grade Purity (≥95–98%) and Full Analytical Characterization

Methyl 5-(4-pyridinyl)pyrazole-3-carboxylate (CAS 144252-20-0) is commercially available from multiple independent suppliers with documented purity specifications of ≥95% to ≥98% (NLT 98%) and full analytical characterization including NMR, HPLC, and MS data . Suppliers include BOC Sciences (building block catalog), MolCore (ISO-certified, NLT 98%), ChemSrc, CymitQuimica, and multiple Chinese reagent manufacturers (Accela, CNReagent), ensuring competitive pricing and multi-continent supply chain redundancy . In contrast, the ethyl ester analog (CAS 911461-42-2) has fewer listed commercial sources globally, and the 4-pyridinyl regioisomer at position 4 (ethyl 4-(4-pyridinyl)-1H-pyrazole-3-carboxylate, CAS 1583555-40-1) is available from only a single commercial source at substantially higher cost ($242.90/1g) .

procurement supply chain quality control

Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate: Evidence-Backed Application Scenarios for Scientific Procurement


HDAC6-Selective Inhibitor Lead Optimization: Building Block for Surface-Recognition Pharmacophore Assembly

Methyl 5-(4-pyridinyl)pyrazole-3-carboxylate is optimally deployed as the core building block in HDAC6-selective inhibitor programs where the 4-pyridinyl group is required for cap-group surface recognition domain engagement. Derivatives built on this scaffold have achieved HDAC6 IC₅₀ values of 4 nM with ~600-fold selectivity over HDAC1, validating the structural necessity of the 5-(4-pyridinyl) motif . The methyl ester at position 3 serves as the diversification handle for introducing zinc-binding group (ZBG) linkers via amide coupling or hydrolysis-condensation sequences . Procurement of this specific building block enables direct access to a patent-validated, single-digit nanomolar HDAC6 inhibitor chemotype .

ROCK1/ROCK2 Kinase Inhibitor Scaffold Construction for Cardiovascular and Glaucoma Indications

In ROCK-targeted drug discovery, methyl 5-(4-pyridinyl)pyrazole-3-carboxylate provides the foundational pyridinyl-pyrazole core for constructing ATP-competitive kinase inhibitors. Derivatives from this scaffold class have demonstrated ROCK1 IC₅₀ values as low as 5.5 nM , with additional examples showing ROCK2 Ki values of 40 nM . The 4-pyridinyl nitrogen and pyrazole NH serve as the hinge-binding donor-acceptor pair, while the 3-carboxylate methyl ester enables C-3 diversification for selectivity-pocket engagement. This building block is specifically suited for programs targeting ROCK-mediated pathologies including hypertension, glaucoma, and erectile dysfunction .

Potassium Channel Modulator Discovery: IP-Protected Pyridinylpyrazole Scaffold Entry Point

For ion channel-focused drug discovery, methyl 5-(4-pyridinyl)pyrazole-3-carboxylate represents the commercially available entry point to the pyridinyl-pyrazole chemotype explicitly claimed in potassium channel modulator patent WO2008092942A2 . The 4-pyridinyl substitution at position 5 is a defined structural element in the granted Markush claims, and use of alternative regioisomeric pyridinylpyrazoles would fall outside the established IP landscape for this target class . The building block's favorable physicochemical profile (MW 203, XLogP3 1.0, TPSA 67.9 Ų) supports downstream lead optimization for CNS-penetrant or peripherally restricted potassium channel modulators depending on the chosen N-1 and C-3 substituents .

Parallel Library Synthesis and High-Throughput Medicinal Chemistry Campaigns

Methyl 5-(4-pyridinyl)pyrazole-3-carboxylate is ideally suited for parallel amide library synthesis owing to the reactivity of its methyl ester toward direct aminolysis with diverse primary and secondary amines under mild conditions . Compared to the free carboxylic acid form, which requires stoichiometric coupling reagents (HATU, EDC, HOBt) and additional aqueous workup steps, the methyl ester enables streamlined library production with reduced cycle times and purification burden . Multi-supplier commercial availability (≥6 vendors) and documented purity specifications of ≥95% ensure reliable bulk procurement with batch-to-batch consistency for HTS hit validation and lead optimization workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.